

# Application Note: Biuret Assay for Protein Measurement in Food Samples

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## Compound of Interest

Compound Name: *Biuret*

Cat. No.: *B089757*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The determination of protein content in food samples is crucial for nutritional labeling, quality control, and various research applications. The **Biuret** assay is a widely used colorimetric method for the quantitative determination of protein concentration. This application note provides a detailed protocol for the **Biuret** assay tailored for food samples, along with data presentation and interpretation guidelines. The method is based on the principle that in an alkaline environment, copper(II) ions form a coordination complex with the peptide bonds in proteins, resulting in a characteristic purple color.[1] The intensity of this color is directly proportional to the concentration of protein in the sample.[2][3]

## Principle of the Biuret Assay

In an alkaline solution, the copper(II) ( $\text{Cu}^{2+}$ ) ions in the **Biuret** reagent bind to the nitrogen atoms involved in the peptide bonds of proteins. This reaction forms a stable, purple-colored chelate complex. The absorbance of this complex is measured spectrophotometrically at a wavelength of 540 nm. The concentration of protein in an unknown sample can be determined by comparing its absorbance to a standard curve prepared from solutions of a known protein concentration, typically bovine serum albumin (BSA).

## Reagents and Equipment

## Reagents

- **Biuret Reagent:** This solution typically contains copper(II) sulfate ( $\text{CuSO}_4$ ), sodium hydroxide ( $\text{NaOH}$ ) or potassium hydroxide ( $\text{KOH}$ ), and sodium-potassium tartrate. The tartrate is added to chelate and stabilize the cupric ions in the alkaline solution.
  - Preparation of **Biuret Reagent:**
    - Dissolve 1.5 g of copper sulfate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ) and 6.0 g of sodium potassium tartrate ( $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$ ) in 500 mL of distilled water.
    - With constant stirring, add 300 mL of 10%  $\text{NaOH}$  solution.
    - Dilute the final volume to 1 L with distilled water.
    - Store the reagent in a plastic bottle.
- Protein Standard Solution (e.g., Bovine Serum Albumin - BSA): A stock solution of 10 mg/mL BSA is prepared by dissolving 1 g of BSA in 100 mL of distilled water. This stock solution is then used to prepare a series of standards with known concentrations.
- 0.9% Saline Solution (for sample preparation)
- Extraction Buffers (sample-dependent): For certain food matrices, specific buffers may be required to efficiently extract proteins.

## Equipment

- Spectrophotometer capable of measuring absorbance at 540 nm
- Cuvettes (1 cm path length)
- Vortex mixer
- Centrifuge
- Test tubes
- Pipettes

- Analytical balance
- Homogenizer or blender (for solid samples)

## Experimental Protocols

### Preparation of Standard Curve

- Label a series of test tubes from 1 to 7 (including a blank).
- Prepare a series of BSA standards by diluting the 10 mg/mL stock solution as described in the table below.
- Add 4.0 mL of **Biuret** reagent to each tube.
- Mix the contents of each tube thoroughly and incubate at room temperature for 30 minutes.
- Set the spectrophotometer to zero absorbance at 540 nm using the blank (Tube 1).
- Measure the absorbance of each standard (Tubes 2-7).
- Plot a graph of absorbance at 540 nm (y-axis) versus protein concentration in mg/mL (x-axis) to generate a standard curve.

Table 1: Preparation of BSA Standards

Tube No.	Volume of 10 mg/mL BSA (mL)	Volume of Distilled Water (mL)	Final Protein Concentration (mg/mL)
1 (Blank)	0.0	1.0	0.0
2	0.2	0.8	2.0
3	0.4	0.6	4.0
4	0.6	0.4	6.0
5	0.8	0.2	8.0
6	1.0	0.0	10.0

## Preparation of Food Samples

The preparation method will vary depending on the nature of the food sample.

- For clear liquid samples, they can often be used directly or after appropriate dilution with distilled water to bring the protein concentration within the range of the standard curve.
- For opaque liquids like milk, a clarification step is necessary. This can be achieved by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) to separate fat and other insoluble components. The clear supernatant is then used for the assay.
- Weigh a representative amount of the solid sample (e.g., 1 g).
- Homogenize the sample in a suitable extraction buffer (e.g., 0.9% saline or a specific buffer tailored to the food matrix) at a known ratio (e.g., 1:10 w/v).
- Centrifuge the homogenate to pellet insoluble materials.
- Collect the supernatant, which contains the extracted proteins. Further dilution may be necessary.

## Assay Procedure for Food Samples

- Pipette 1.0 mL of the prepared food sample extract into a clean test tube.
- Add 4.0 mL of **Biuret** reagent to the test tube.
- Mix thoroughly and incubate at room temperature for 30 minutes.
- Measure the absorbance of the sample at 540 nm against the reagent blank.
- Determine the protein concentration of the sample by interpolating the absorbance value on the standard curve.
- Calculate the protein content in the original food sample, taking into account all dilution factors.

## Data Presentation

The following table presents hypothetical data for the determination of protein in various food samples using the **Biuret** assay.

Table 2: Quantitative Protein Analysis of Food Samples

Food Sample	Absorbance at 540 nm	Protein Concentration from Standard Curve (mg/mL)	Dilution Factor	Protein Content in Original Sample (g/100g or g/100mL)
Whole Milk	0.450	3.5	10	3.5
Skim Milk	0.420	3.3	10	3.3
Wheat Flour	0.650	5.2	20	10.4
Ground Beef	0.850	6.8	25	17.0

Note: The values presented are for illustrative purposes. Actual results will vary depending on the specific sample and experimental conditions.

## Comparison with Kjeldahl Method

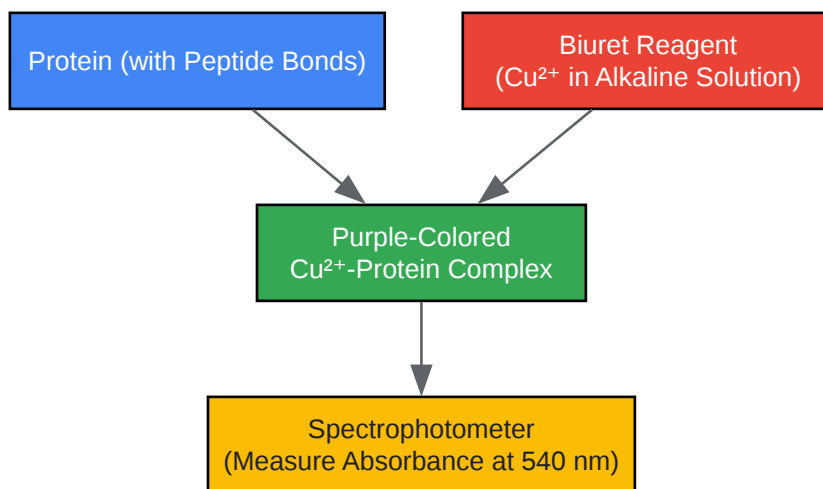
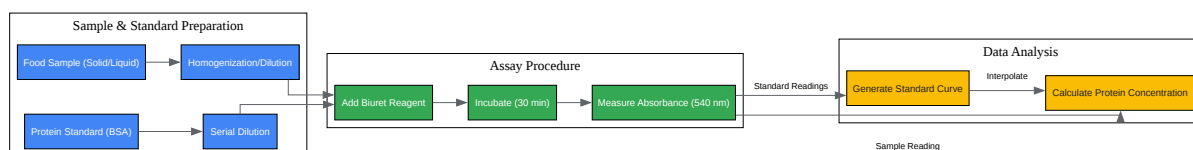
The **Biuret** method is often compared to the Kjeldahl method, which is a standard reference method for protein determination. While the Kjeldahl method measures total nitrogen, the **Biuret** method specifically detects peptide bonds. For many food products, a high correlation is observed between the two methods.

Table 3: Correlation of **Biuret** Assay with Kjeldahl Method for Grain Samples

Grain Type	Number of Samples	Correlation Coefficient (r)
All Wheat Classes	-	0.99
Hard and Soft Wheat Flour	-	0.99
Grain Sorghum	-	0.98
Corn	-	0.95

Data adapted from a study on a rapid **Biuret** method for protein content in grains.[4]

## Diagrams



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